Orthogonal Protection: Alloc Group Stability Under Acidic and Basic Conditions vs. Cbz and Boc
The Alloc protecting group, introduced by allyl chloroformate, exhibits complete stability under both acidic and basic conditions, unlike Cbz and Boc which are labile under acidic conditions. This enables true orthogonality: Cbz, Boc, and Fmoc can be selectively removed in the presence of the Alloc group, while Alloc itself is uniquely cleaved by Pd(0) catalysts [1]. The quantitative stability of the Alloc group under acid/base conditions contrasts with the known acid lability of Boc (t1/2 in TFA) and the base lability of Fmoc (t1/2 in piperidine).
| Evidence Dimension | Stability under acidic and basic conditions |
|---|---|
| Target Compound Data | Stable to acids and bases; requires Pd(0) catalyst for deprotection |
| Comparator Or Baseline | Cbz (acid-labile), Boc (acid-labile), Fmoc (base-labile) |
| Quantified Difference | Qualitative orthogonal stability |
| Conditions | Standard peptide synthesis deprotection conditions |
Why This Matters
Enables complex multi-step peptide and carbohydrate syntheses where multiple protecting groups must be manipulated sequentially without cross-reactivity.
- [1] ChemHui. 烯丙氧羰基(Alloc)保护氨基. (Alloc Protection of Amino Groups). View Source
